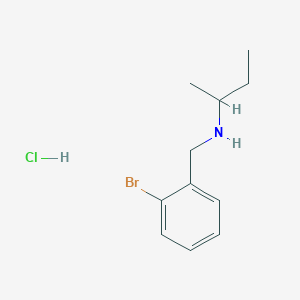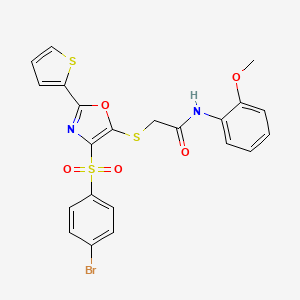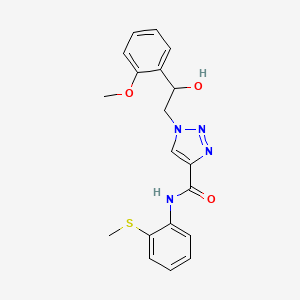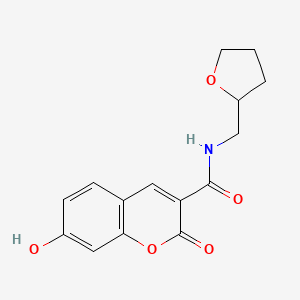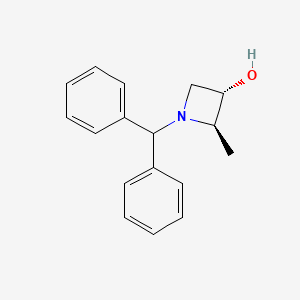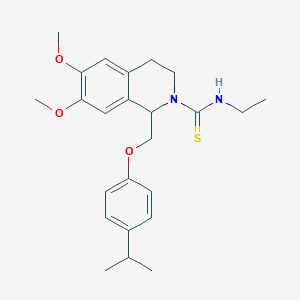
N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to dihydroisoquinoline carboxamides involves multiple steps, including reaction of ethyl carboxylates with ammonia and isopropylamine, followed by reduction processes to yield the targeted compound. These steps highlight the complexity and the specific conditions required for successful synthesis of such molecules (Aghekyan & Panosyan, 2016).
Molecular Structure Analysis
The molecular structure of related dihydroisoquinoline derivatives has been explored through various chemical and X-ray studies. For example, the quinoline ring system's planarity and the orientation of methoxy groups have been detailed in structure reports, demonstrating the intricate spatial arrangement of atoms within these molecules (Zhou et al., 2010).
Chemical Reactions and Properties
Dihydroisoquinoline derivatives undergo a variety of chemical reactions, including radical bromination and reactions with secondary amines and heterylthiols, leading to a range of substituted amino- and sulfanylamides. These reactions are critical for modifying the chemical structure and properties of the base compound for potential applications (Aghekyan & Panosyan, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, have been determined through various studies. X-ray crystallography, in particular, provides detailed insight into the molecular geometry, confirming the structural integrity and stability of these compounds under different conditions (Zhou et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, define the potential utility of dihydroisoquinoline derivatives in chemical synthesis and other applications. Studies have detailed how specific substituents and functional groups affect the overall reactivity and chemical behavior of these molecules (Aghekyan & Panosyan, 2016).
Wissenschaftliche Forschungsanwendungen
Topoisomerase I-Targeting Agents
Compounds structurally related to the one have been synthesized and evaluated for their potential as topoisomerase I (TOP1) targeting agents. These compounds show promise in the field of anticancer research due to their potent TOP1 targeting activity and antitumor activity. The modification of the ethyl substituent on isoquinoline rings, including the addition of various polar substituents, has been studied for its effect on TOP1-targeting activity and cytotoxicity, indicating a promising approach for designing new anticancer agents (Satyanarayana et al., 2008).
Novel Syntheses of Isoquinoline Rings
Research into the synthesis of isoquinoline rings has led to the development of new methods for creating these complex structures, which are important in medicinal chemistry and drug design. For instance, the cyclopalladation of certain ethyl derivatives and their subsequent reactions have opened up new pathways for isoquinoline synthesis, providing functionalized substituents that are valuable for further chemical modifications (Barr et al., 1983).
Eigenschaften
IUPAC Name |
N-ethyl-6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-6-25-24(30)26-12-11-18-13-22(27-4)23(28-5)14-20(18)21(26)15-29-19-9-7-17(8-10-19)16(2)3/h7-10,13-14,16,21H,6,11-12,15H2,1-5H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDNXQGFFKMKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)
![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)
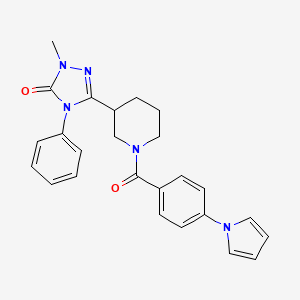
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)
![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)
